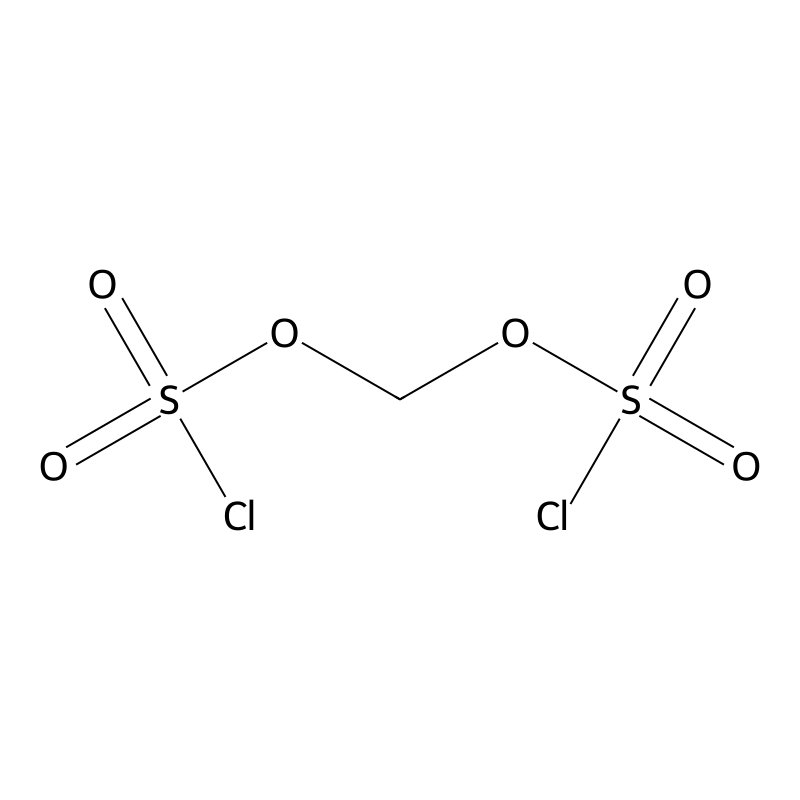

Methylene bis(chlorosulfate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methylene bis(chlorosulfate) is an organosulfur compound with the molecular formula . This compound is characterized by the presence of two chlorosulfate groups attached to a methylene bridge. It is synthesized primarily through the reaction of methylene chloride with sulfur trioxide, leading to its formation alongside chloromethyl chlorosulfate as a byproduct . Methylene bis(chlorosulfate) is recognized for its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

The general reaction can be summarized as follows:

This compound also exhibits reactivity with chloromethyl chlorosulfate, where further sulfation occurs under specific conditions, producing a mixture of products that can include methylene bis(chlorosulfate) .

Methylene bis(chlorosulfate) is synthesized through a two-step process involving methylene chloride and sulfur trioxide. The steps are as follows:

- Reaction Setup: Methylene chloride is reacted with sulfur trioxide at controlled temperatures (typically between 0°C to 50°C). The reaction is slightly exothermic and requires stabilization using agents like sodium carbonate or sodium bicarbonate to prevent decomposition during distillation .

- Distillation: After the reaction, fractional distillation separates chloromethyl chlorosulfate and methylene bis(chlorosulfate). The first stage typically operates at lower temperatures (50°C to 60°C) to isolate chloromethyl chlorosulfate, while the second stage (85°C to 95°C) yields methylene bis(chlorosulfate) .

Methylene bis(chlorosulfate) is primarily used in organic synthesis as a chlorinating agent. Its applications include:

- Synthesis of Organosulfur Compounds: It serves as an intermediate in producing various organosulfur derivatives.

- Chlorination Reactions: It can be used to introduce chlorosulfate functionalities into organic molecules, which may enhance their chemical properties or biological activities.

- Catalytic Processes: Due to its reactivity, it may play a role in catalytic processes involving nucleophilic substitutions .

Interaction studies involving methylene bis(chlorosulfate) primarily focus on its reactivity with nucleophiles. Research indicates that it undergoes nucleophilic displacement reactions efficiently, which can lead to various substituted products . Comparative studies show that its reactivity is generally higher than that of chloromethyl chlorosulfate but lower than methyl chlorosulfate, indicating a unique position within its chemical family .

Methylene bis(chlorosulfate) shares similarities with several other compounds in terms of structure and reactivity. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features | Reactivity Level |

|---|---|---|---|

| Methyl chlorosulfate | CH₃OSO₂Cl | Simple structure; widely used in chlorination | High |

| Chloromethyl chlorosulfate | ClCH₂OSO₂Cl | Key precursor; less reactive than methylene bis | Moderate |

| Dimethyl sulfate | (CH₃O)₂SO₂ | Highly toxic; used for methylation | Very High |

| Sulfur trioxide | SO₃ | Strong electrophile; used in sulfonation reactions | Extremely High |

Uniqueness of Methylene Bis(chlorosulfate)

Methylene bis(chlorosulfate) is unique due to its dual chlorosulfate groups attached to a methylene bridge, which enhances its reactivity compared to similar compounds. This structural feature allows for selective nucleophilic attacks that are not possible with simpler structures like methyl chlorosulfate or dimethyl sulfate.

Crystallographic Analysis

Despite the chemical significance of methylene bis(chlorosulfate), comprehensive crystallographic data specifically for this compound is limited in the scientific literature [8]. X-ray crystallography, which is the primary method for determining the absolute configuration and three-dimensional structure of molecules, would provide valuable insights into the precise bond lengths, bond angles, and spatial arrangement of methylene bis(chlorosulfate) [8].

Crystallographic analysis typically involves growing a single crystal of the compound, subjecting it to X-ray diffraction, and then solving the crystal structure based on the diffraction pattern [8]. For compounds like methylene bis(chlorosulfate), this process can be challenging due to their reactivity and sensitivity to moisture [9]. The crystal structure determination would require careful handling under inert conditions to prevent decomposition or hydrolysis of the sample [8].

In a typical crystallographic study, parameters such as unit cell dimensions, space group, bond lengths, bond angles, and torsion angles would be reported [8]. These parameters provide a complete description of the molecular geometry and packing arrangement within the crystal lattice [9]. For methylene bis(chlorosulfate), such data would be particularly valuable for understanding the conformational preferences and intermolecular interactions that influence its chemical behavior [8].

While specific crystallographic data for methylene bis(chlorosulfate) is not readily available, structural insights can be inferred from related compounds containing chlorosulfate groups [9]. The expected crystal structure would likely reveal important features such as the orientation of the chlorosulfate groups relative to the methylene bridge, potential hydrogen bonding interactions, and the overall molecular symmetry [8] [9].

Physical Properties

Boiling and Melting Points

Methylene bis(chlorosulfate) exhibits distinctive thermal properties that are important for its handling and applications [7]. The compound has a reported boiling point of 304.737°C at 760 mmHg (standard atmospheric pressure), indicating its relatively high thermal stability [7]. However, under reduced pressure, the boiling point decreases significantly, with a reported value of 86°C at 9 Torr [10]. This substantial difference in boiling points at different pressures is typical for compounds with high molecular weights and strong intermolecular forces [7] [10].

The melting point of methylene bis(chlorosulfate) is not well-documented in the scientific literature, suggesting that the compound may exist as a liquid at standard room temperature and pressure [7]. This physical state is consistent with its reported appearance as a colorless to off-white oil [10]. The absence of a clearly defined melting point in the available literature may also indicate that the compound undergoes decomposition before reaching its melting point, a characteristic observed in some reactive organosulfur compounds [10].

The thermal behavior of methylene bis(chlorosulfate) is influenced by its molecular structure, particularly the presence of the chlorosulfate groups, which can undergo thermal decomposition at elevated temperatures [7]. Understanding these thermal properties is crucial for determining appropriate storage conditions and processing parameters for this compound [10].

Density and Viscosity

Methylene bis(chlorosulfate) has a reported density of approximately 2.0 g/cm³ at standard conditions [7] [10]. This relatively high density can be attributed to the presence of heavy atoms such as sulfur and chlorine in its molecular structure, as well as the compact arrangement of atoms within the molecule [7]. The density value is important for various practical applications, including the calculation of volumetric quantities in chemical reactions and processes involving this compound [10].

Regarding viscosity, specific quantitative data for methylene bis(chlorosulfate) is limited in the available literature [7]. As an oil-like substance, it is expected to exhibit moderate to high viscosity due to the presence of polar functional groups that can engage in intermolecular interactions such as dipole-dipole forces [10]. The chlorosulfate groups, with their polarized S-Cl bonds, likely contribute to these interactions, resulting in increased resistance to flow [7].

The viscosity of methylene bis(chlorosulfate) would be expected to decrease with increasing temperature, following the typical behavior of liquid compounds [10]. This property is particularly relevant for applications involving the transfer or processing of the compound, where flow characteristics need to be considered [7].

Solubility Profile

Methylene bis(chlorosulfate) exhibits a distinctive solubility profile that reflects its molecular structure and polarity [10]. The compound shows limited solubility in common organic solvents, with reported solubility described as "slightly soluble" in dichloromethane and chloroform [10]. This moderate solubility in chlorinated solvents can be attributed to the presence of chlorine atoms in both the solvent and solute molecules, which can engage in favorable intermolecular interactions [10].

The compound's solubility in water is not well-documented, but based on its structure, it would be expected to undergo hydrolysis rather than dissolution when exposed to water [11]. The chlorosulfate groups are known to be reactive toward nucleophiles, including water, which would lead to the formation of hydrolysis products rather than a stable solution [11].

For practical applications, the solubility characteristics of methylene bis(chlorosulfate) necessitate careful selection of solvents and reaction conditions [10]. Its limited solubility in common organic solvents may require the use of specific solvent systems or elevated temperatures to achieve complete dissolution [10]. Additionally, the potential for hydrolysis in aqueous environments must be considered when handling or storing this compound [11].

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable insights into the molecular structure and functional groups present in methylene bis(chlorosulfate) [12]. The IR spectrum of chlorosulfate compounds typically exhibits characteristic absorption bands associated with the S=O, S-O, and S-Cl bonds [13]. For methylene bis(chlorosulfate), these spectral features serve as diagnostic markers for confirming its identity and purity [12].

The most prominent features in the IR spectrum of chlorosulfate compounds include strong absorption bands at approximately 1415 cm⁻¹ and 1192 cm⁻¹, which are attributed to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively [14]. Additionally, characteristic bands at around 900 cm⁻¹ and 600 cm⁻¹ correspond to the S-O-C and S-Cl stretching vibrations [14]. The methylene group in methylene bis(chlorosulfate) would be expected to show C-H stretching vibrations in the region of 2850-3000 cm⁻¹ [15].

For chlorosulfate esters specifically, very sharp peaks at 1200 cm⁻¹ and 1435 cm⁻¹ are considered characteristic of the chlorosulfate groups [16]. These distinctive spectral features can be used to confirm the presence of chlorosulfate functionalities in the compound [16]. The intensity and exact position of these bands may vary slightly depending on the specific molecular environment and intermolecular interactions [13].

The IR spectrum of methylene bis(chlorosulfate) would also be expected to show bands associated with the methylene bridge, including C-H bending vibrations in the fingerprint region below 1500 cm⁻¹ [15]. The absence of hydroxyl stretching bands in the 3200-3600 cm⁻¹ region would confirm the absence of hydrolysis products or impurities containing hydroxyl groups [12] [13].

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and environment of hydrogen and carbon atoms in methylene bis(chlorosulfate) [17]. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are valuable techniques for characterizing this compound [18].

In the ¹H NMR spectrum of methylene bis(chlorosulfate), the methylene protons would be expected to appear as a singlet signal, typically in the chemical shift range of 5.5-6.0 ppm [17]. This relatively downfield shift compared to typical methylene protons (which usually appear around 1.2-1.5 ppm) can be attributed to the deshielding effect of the adjacent electronegative oxygen atoms and the electron-withdrawing chlorosulfate groups [18]. The integration of this signal would correspond to two protons, confirming the presence of a single methylene group in the molecule [17].

The ¹³C NMR spectrum of methylene bis(chlorosulfate) would be expected to show a single carbon signal for the methylene carbon, typically appearing in the range of 80-90 ppm [18]. This downfield shift relative to typical methylene carbons (which usually appear around 20-30 ppm) is again due to the deshielding effect of the adjacent electronegative atoms [19]. The absence of additional carbon signals would confirm the symmetrical nature of the molecule [18].

While specific NMR data for methylene bis(chlorosulfate) is limited in the available literature, the expected spectral features can be inferred based on the known behavior of related compounds containing similar functional groups [17] [19]. The simplicity of the expected NMR spectra reflects the symmetrical structure of the molecule and the limited number of unique hydrogen and carbon environments [18].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and structural features of methylene bis(chlorosulfate) through characteristic fragmentation patterns [20]. The electron ionization mass spectrum of methylene bis(chlorosulfate) would be expected to show a molecular ion peak corresponding to its molecular weight of 245.1 g/mol, although this peak may be of low intensity due to the fragility of the molecular ion under electron impact conditions [1] [20].

The fragmentation pattern of methylene bis(chlorosulfate) would likely involve the cleavage of bonds within the chlorosulfate groups, resulting in characteristic fragment ions [20]. Based on the fragmentation behavior of related chlorosulfate compounds, several key fragmentation pathways can be anticipated [21]. These include the loss of chlorine atoms (M-35), the loss of sulfur dioxide (M-64), and the cleavage of the C-O bonds connecting the methylene bridge to the chlorosulfate groups [20] [21].

For chlorosulfate compounds, the fragmentation often involves the release of CHCCl₃, SO₃, HCl₂, and/or CCl₃ from the chlorosulfate moiety [20]. Additionally, the formation of fragment ions corresponding to [CH₂CCl₃]⁺ and [CH=CCl₂]⁺ might be observed at m/z values of approximately 131 and 95, respectively [20]. The exact fragmentation pattern would depend on the specific molecular structure and the conditions under which the mass spectrum is acquired [21].

The presence of chlorine atoms in methylene bis(chlorosulfate) would result in characteristic isotope patterns in the mass spectrum due to the natural abundance of ³⁵Cl (approximately 75%) and ³⁷Cl (approximately 25%) [21]. This isotope pattern would be evident in the molecular ion peak and in fragment ions containing chlorine atoms, providing additional confirmation of the compound's identity [20] [21].

Reaction of Methylene Chloride with Sulfur Trioxide

The primary laboratory-scale synthesis of methylene bis(chlorosulfate) involves the direct reaction of methylene chloride with sulfur trioxide. This fundamental reaction proceeds through sulfur trioxide insertion into the carbon-chlorine bonds of methylene chloride, forming both chloromethyl chlorosulfate and methylene bis(chlorosulfate) as products [2].

The reaction mechanism involves the formation of zwitterionic molecular complexes between sulfur trioxide and methylene chloride in various stoichiometric ratios. These complexes undergo nucleophilic attack by the negatively charged oxygen of another zwitterion, leading to product formation [2]. The reaction is slightly exothermic and requires careful temperature control to prevent decomposition.

Research findings indicate that this reaction produces methylene bis(chlorosulfate) with yields of approximately 12% when chloromethyl chlorosulfate is the primary product at 85% yield [3]. The reaction typically requires maintenance of temperatures between 20-30°C for optimal results, with reaction times extending to 4 hours for complete conversion.

Catalyst-Mediated Synthesis Routes

The incorporation of catalysts significantly enhances the efficiency of methylene bis(chlorosulfate) synthesis. Trimethyl borate serves as the most effective catalyst for this transformation, dramatically accelerating the otherwise slow reaction between sulfur trioxide and methylene chloride [2] [4].

In catalyst-mediated systems, the reaction exhibits first-order dependence on the catalyst concentration and approximately third-order dependence on sulfur trioxide concentration. The trimethyl borate catalyst facilitates the formation of equilibrating zwitterionic complexes, which are subsequently activated toward nucleophilic attack by the boron-containing species [2].

The catalyzed reaction conducted in homogeneous liquid phase at reduced temperatures (-45°C) reveals the formation of transient intermediate products, designated as chloromethyl chloropolysulfates, which arise from the reaction of one molecule of methylene chloride with two, three, and four molecules of sulfur trioxide respectively [2]. These intermediates decompose to yield additional chloromethyl chlorosulfate and methylene bis(chlorosulfate) upon warming to room temperature.

Optimization Parameters

Critical optimization parameters for laboratory-scale synthesis include precise temperature control, reaction time management, and catalyst loading optimization. The reaction temperature must be maintained between 20-30°C to prevent unwanted side reactions and product decomposition [3]. Reaction times typically range from 2-4 hours, with vigorous stirring essential for maintaining reaction homogeneity.

Catalyst loading represents a crucial optimization parameter, with catalytic quantities (typically 1-5% by weight) proving sufficient for effective reaction acceleration. Higher catalyst concentrations do not proportionally increase reaction rates but may lead to unwanted side reactions [2].

The solvent system optimization demonstrates that methylene chloride serves as both reactant and reaction medium, providing optimal conditions for sulfur trioxide insertion. The reaction exhibits sensitivity to moisture, requiring anhydrous conditions throughout the synthesis process [3].

Industrial Production Methods

Batch Production Processes

Industrial batch production of methylene bis(chlorosulfate) employs scaled-up versions of laboratory procedures with enhanced process control and safety measures. The typical batch process involves the controlled addition of sulfur trioxide to methylene chloride in a closed, desiccated reactor system equipped with temperature control and inert atmosphere maintenance [5].

The industrial batch process operates within a temperature range of 0-50°C, with precise control achieved through external cooling systems. Six moles of sulfur trioxide are typically added to six moles of methylene chloride over a 65-minute period, maintaining temperatures between 25-28°C through controlled external cooling [5].

Post-reaction stabilization represents a critical aspect of batch production, involving the sequential addition of sodium carbonate (20g) and sodium bicarbonate (47g) to prevent product decomposition during subsequent processing steps. The reaction mixture undergoes filtration under anhydrous conditions to remove solid stabilizers before proceeding to distillation [5].

Continuous Flow Methodologies

Continuous flow production represents an advanced approach to methylene bis(chlorosulfate) manufacturing, offering improved process control and enhanced safety compared to batch operations. The continuous process utilizes a pipes-in-series reactor design with segmented flow regimes to ensure optimal residence times and heat transfer characteristics [6].

In continuous flow systems, separate streams of methylene chloride and sulfur trioxide solutions are simultaneously fed into the reactor bottom section, where mixing occurs under controlled conditions. The reaction mixture flows upward through the vessel while maintaining temperatures between 25-35°C through integrated heat exchange systems [6].

The continuous process offers advantages in terms of consistent product quality, reduced processing time, and enhanced safety through minimized reactant inventory. However, the technology requires sophisticated process control systems and specialized equipment designed for handling corrosive sulfur trioxide under continuous operation conditions [6].

Catalytic Systems

Boron-Based Catalysts

Boron-based catalysts play a fundamental role in methylene bis(chlorosulfate) synthesis, with boron tribromide representing the most extensively studied system. This Lewis acid catalyst facilitates the reaction through formation of activated complexes that enhance the nucleophilic character of sulfur trioxide toward methylene chloride [3].

The boron tribromide catalyzed system operates effectively at temperatures between 20-30°C, with typical loadings of 17g per mole of methylene chloride. The catalyst functions through coordination with the sulfur trioxide, increasing its electrophilic character and facilitating insertion into the carbon-chlorine bonds of methylene chloride [3].

Research demonstrates that boron tribromide catalysis produces methylene bis(chlorosulfate) with yields comparable to uncatalyzed systems (approximately 12%) while significantly reducing reaction times. The catalyst requires careful handling due to its corrosive nature and moisture sensitivity [7] [8].

Trimethyl Borate Catalysis Mechanisms

Trimethyl borate catalysis represents the most efficient catalytic system for methylene bis(chlorosulfate) synthesis, operating through a unique mechanism involving zwitterionic complex activation. The catalyst exhibits first-order kinetics with respect to its concentration and facilitates rapid reaction rates compared to uncatalyzed systems [2] [4].

The catalytic mechanism involves the formation of boron-sulfur trioxide complexes that enhance the nucleophilic character of the sulfur trioxide oxygen toward methylene chloride. This activation significantly reduces the energy barrier for carbon-chlorine bond insertion, resulting in dramatically increased reaction rates [2].

Kinetic studies reveal that the trimethyl borate catalyzed reaction follows approximately third-order dependence on sulfur trioxide concentration, indicating complex formation involving multiple sulfur trioxide molecules. The catalyst loading can be maintained at catalytic quantities (typically less than 5% by weight) while achieving substantial rate enhancements [2].

Alternative Catalytic Systems

Several alternative catalytic systems have been investigated for methylene bis(chlorosulfate) synthesis, including sulfuric acid-mediated processes and phase-transfer catalysis approaches. Sulfuric acid functions as both a dehydrating agent and catalyst, particularly effective in systems involving alcohol-based reactions [9].

The sulfuric acid catalyzed system typically employs 30 mL of concentrated sulfuric acid per 200 mL of methanol when used in related synthetic transformations. This system offers advantages in terms of catalyst availability and cost-effectiveness, though it requires careful handling due to the corrosive nature of concentrated sulfuric acid [9].

Phase-transfer catalysis represents an emerging approach for methylene bis(chlorosulfate) synthesis, particularly useful in systems requiring enhanced mass transfer between immiscible phases. These systems employ quaternary ammonium salts or crown ethers to facilitate reactant interaction across phase boundaries [10].

Purification and Isolation Techniques

Distillation Parameters

Fractional distillation represents the primary purification method for methylene bis(chlorosulfate) isolation, employing a two-stage process designed to separate the compound from chloromethyl chlorosulfate and unreacted starting materials. The first distillation stage operates at 50-60°C under reduced pressure (18 mm Hg) to recover chloromethyl chlorosulfate [5].

The second distillation stage, conducted at 85-95°C under high vacuum (0.1 mm Hg), selectively isolates methylene bis(chlorosulfate) as the primary product. This high-vacuum distillation is essential due to the compound's thermal sensitivity and tendency to decompose at elevated temperatures under atmospheric pressure [5].

Distillation parameters require precise control to prevent product decomposition. The boiling point of methylene bis(chlorosulfate) is reported as 304.737°C at 760 mm Hg, though practical distillation occurs at significantly lower temperatures under reduced pressure [11]. The compound exhibits a density of 2.0 g/mL and a flash point of 138.1°C, necessitating appropriate safety precautions during distillation procedures [11].

Chromatographic Separation Methods

Chromatographic techniques provide analytical and preparative separation capabilities for methylene bis(chlorosulfate) purification. Preparative thin-layer chromatography has been successfully employed for compound isolation, utilizing silica gel stationary phases with appropriate mobile phase systems [12].

The chromatographic behavior of methylene bis(chlorosulfate) demonstrates retention factor values dependent on the mobile phase composition. Typical mobile phase systems include chloroform-based solvents, which provide optimal resolution for separation from related chlorosulfate compounds [12].

Gas chromatography represents the primary analytical technique for purity assessment, with methylene bis(chlorosulfate) exhibiting characteristic retention times and fragmentation patterns. The compound demonstrates good chromatographic stability under standard analytical conditions, enabling accurate quantitative analysis [10].

Quality Control Metrics

Industrial quality control standards for methylene bis(chlorosulfate) require purity levels exceeding 99% by gas chromatographic area analysis. This stringent requirement necessitates comprehensive analytical testing including identity confirmation, purity assessment, and impurity profiling [10].

Spectroscopic quality control methods include infrared spectroscopy for functional group identification, with characteristic peaks corresponding to chlorosulfate groups (OSO₂Cl) serving as identity markers. Nuclear magnetic resonance spectroscopy provides structural confirmation through characteristic chemical shifts [13].

Physical property testing encompasses density measurements (2.0 g/mL), boiling point determination, and appearance assessment. The compound typically appears as an off-white oil with high density and characteristic odor properties [13]. Moisture content analysis is critical due to the compound's sensitivity to hydrolysis, requiring storage under anhydrous conditions [13].